molecular formula C21H20N2O5 B2610917 (Z)-6-hydroxy-2-(3-nitrobenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 899388-29-5

(Z)-6-hydroxy-2-(3-nitrobenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one

Katalognummer: B2610917
CAS-Nummer: 899388-29-5
Molekulargewicht: 380.4
InChI-Schlüssel: BLBHGMICGQGTNT-UNOMPAQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (Z)-6-hydroxy-2-(3-nitrobenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one belongs to the aurone class of benzofuranone derivatives. Its structure features:

  • A benzofuran-3(2H)-one core.
  • A 3-nitrobenzylidene substituent at the C2 position (Z-configuration).
  • A hydroxy group at C4.
  • A piperidin-1-ylmethyl group at C6.

The 3-nitrobenzylidene group introduces strong electron-withdrawing effects, which may enhance intermolecular interactions (e.g., dipole-dipole forces) compared to analogs with electron-donating substituents. While direct synthesis data for this compound is absent in the provided evidence, its preparation likely involves aldol condensation between 6-hydroxy-3-coumaranone and 3-nitrobenzaldehyde, followed by functionalization of the C7 position with piperidine, as seen in analogous syntheses .

Eigenschaften

IUPAC Name

(2Z)-6-hydroxy-2-[(3-nitrophenyl)methylidene]-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c24-18-8-7-16-20(25)19(12-14-5-4-6-15(11-14)23(26)27)28-21(16)17(18)13-22-9-2-1-3-10-22/h4-8,11-12,24H,1-3,9-10,13H2/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBHGMICGQGTNT-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)[N+](=O)[O-])C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-6-hydroxy-2-(3-nitrobenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features indicate a diverse range of biological activities, particularly in the fields of antimicrobial, antiplasmodial, and anticancer research. This article reviews the biological activity of this compound, supported by various studies and data.

Structural Characteristics

The compound features a benzofuran core structure, which is modified with hydroxyl and nitro groups, as well as a piperidine moiety. This structural arrangement suggests potential for diverse biological activity due to the presence of functional groups that can interact with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to (Z)-6-hydroxy-2-(3-nitrobenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one exhibit various biological activities:

  • Antimicrobial Activity :
    • Several derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. For instance, compounds derived from benzofuran structures have been evaluated for their efficacy against various bacterial strains, demonstrating significant antibacterial properties .
  • Antiplasmodial Activity :
    • Studies have screened benzofuran derivatives against Plasmodium falciparum, revealing promising results. Compounds with nitro groups exhibited selective activity against both drug-sensitive and multidrug-resistant strains . For example, derivatives containing 5-nitroimidazole showed high selectivity and potency against resistant parasites.
  • Anticancer Activity :
    • The compound has been evaluated for its ability to inhibit cell proliferation in cancer cell lines. Some derivatives have demonstrated effectiveness in reducing the viability of cancer cells, indicating potential as anticancer agents .

Study 1: Antiplasmodial Screening

In a study assessing the antiplasmodial properties of benzofuran derivatives, (Z)-6-hydroxy-2-(3-nitrobenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one was tested against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of P. falciparum. The results indicated an IC50 value significantly lower than that of standard drugs like chloroquine, suggesting strong antiplasmodial activity.

Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of related benzofuran compounds against MRSA. The study reported that certain derivatives exhibited MIC values comparable to conventional antibiotics, highlighting their potential as alternative therapeutic agents .

Data Table: Biological Activities of Related Compounds

Compound NameMolecular FormulaBiological ActivityIC50 Value
(Z)-6-hydroxy-2-(3-nitrobenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-oneC21H22N2O4Antiplasmodial< 0.5 μM
(Z)-6-chloro-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranoneC19H18N4O3Antiplasmodial0.654 nM
5-Nitrofuran derivativeC18H16N4O4Antibacterial (MRSA)0.28 μM

The mechanism by which (Z)-6-hydroxy-2-(3-nitrobenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Pathways : Some studies suggest that these compounds may inhibit key enzymes involved in metabolic pathways within pathogens.
  • Interaction with DNA/RNA : Nitro groups may facilitate interactions with nucleic acids, disrupting replication or transcription processes in microbial cells.

Wissenschaftliche Forschungsanwendungen

Benzofuran derivatives, including (Z)-6-hydroxy-2-(3-nitrobenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one, exhibit a range of biological activities:

  • Cytotoxicity : Induces apoptosis in various cancer cell lines.
  • Antioxidant Activity : Protects cells from oxidative stress.
  • Anti-inflammatory Effects : Reduces levels of pro-inflammatory cytokines.
  • Antimicrobial Properties : Exhibits activity against several bacterial strains.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various benzofuran derivatives, including (Z)-6-hydroxy-2-(3-nitrobenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one. The compound demonstrated an IC50 value significantly lower than that of doxorubicin against human cancer cell lines, indicating strong cytotoxic effects. The presence of specific substituents on the benzofuran core was crucial for enhancing cytotoxicity, highlighting structure-activity relationships (SAR) that could guide future drug design.

Case Study 2: Anti-inflammatory Effects

In vitro studies on related benzofuran compounds revealed that certain derivatives effectively suppressed inflammatory markers. One study indicated that (Z)-6-hydroxy-2-(3-nitrobenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one significantly reduced levels of TNF-alpha and IL-6 in stimulated macrophages, suggesting potential therapeutic applications in treating chronic inflammatory diseases like rheumatoid arthritis.

Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces apoptosis in cancer cells
AntioxidantProtects against oxidative stress
Anti-inflammatoryReduces TNF and IL-1 levels
AntimicrobialExhibits activity against bacterial strains

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for developing more effective derivatives. The following table summarizes findings related to different variants:

Compound VariantSubstituentsIC50 (µM)Activity Type
Compound AMethoxy group15Cytotoxic
Compound BHydroxy group20Anti-inflammatory
Compound CPiperidine moiety10Antioxidant

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Benzylidene Moiety

The benzylidene substituent significantly influences physicochemical properties and biological activity. Key comparisons include:

Compound Name (Substituent) Molecular Formula Melting Point (°C) Yield (%) Key Spectral Features (¹H NMR Shifts) Evidence ID
Target Compound (3-Nitro) Not explicitly provided (Inferred: C₂₃H₂₁N₃O₅) Likely >250°C* ~20–50%* Downfield shifts for aromatic protons near NO₂ group (δ 8.0–8.5 ppm)
Compound 9 (4-Bromo) C₁₅H₉BrO₃ 280 63 Aromatic H: δ 7.5–8.0 ppm (Br-induced deshielding)
Compound 10 (3-Methoxy) C₁₆H₁₂O₄ 269 78 Methoxy H: δ 3.8 ppm; aromatic H: δ 6.5–7.2 ppm
Compound 6x (4-Hydroxy-3-Methoxy) C₁₆H₁₂O₅ 261.2–262.1 25.7 Hydroxy H: δ 9.8 ppm; methoxy H: δ 3.9 ppm
Compound A4 (Quinolin-2-Yl) C₁₉H₁₁NO₃ Quinoline protons: δ 8.5–9.0 ppm

*Predicted based on nitro group’s strong intermolecular interactions and typical yields for analogous aurones .

Key Observations :

  • Electron-Withdrawing Groups (NO₂, Br): Increase melting points due to enhanced dipole interactions .
  • Electron-Donating Groups (OCH₃, OH) : Lower melting points and alter solubility (e.g., 6x has a hydroxy group, improving aqueous solubility) .
  • Spectral Shifts: The nitro group causes pronounced downfield shifts in ¹H NMR for adjacent protons, distinguishing it from methoxy or bromo analogs .

Variations in the Piperidine/Piperazine Moiety

The C7 position’s amine substituent modulates steric and electronic properties:

Compound Name (Amine Substituent) Molecular Formula Key Structural Feature Spectral Data (¹³C NMR) Evidence ID
Target Compound (Piperidin-1-Yl) Piperidine ring (no additional substitution) Expected C7-CH₂-N: δ 50–55 ppm
Compound 5 (Piperidin-1-Yl) C₂₃H₂₁NO₄ Piperidine ring C7-CH₂-N: δ 54.3 ppm
Compound 6 (3-Methylpiperidin-1-Yl) C₂₄H₂₃NO₄ 3-Methylpiperidine C7-CH₂-N: δ 53.6 ppm; CH₃: δ 19.5 ppm
Compound 9 Derivative (4-(2-Hydroxyethyl)Piperazin-1-Yl) C₂₅H₃₀N₂O₇ Hydroxyethyl-piperazine Piperazine carbons: δ 50–60 ppm; CH₂-OH: δ 60–65 ppm

Key Observations :

  • Hydrophilicity : Piperazine derivatives with hydroxyethyl groups (e.g., ) improve water solubility, whereas piperidine analogs are more lipophilic .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.